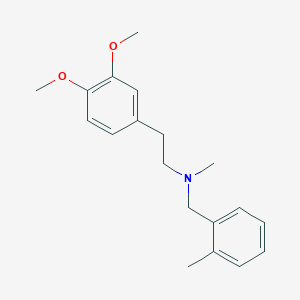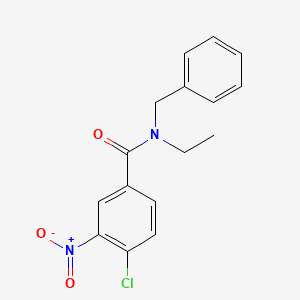
N-(3-methylbutyl)-4-nitrobenzenesulfonamide
Descripción general
Descripción
N-(3-methylbutyl)-4-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. NBBS is a relatively new compound that has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions will be discussed in
Mecanismo De Acción
N-(3-methylbutyl)-4-nitrobenzenesulfonamide inhibits the activity of CA IX by binding to the active site of the enzyme, preventing it from catalyzing the conversion of CO2 to bicarbonate ions. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, N-(3-methylbutyl)-4-nitrobenzenesulfonamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of human carbonic anhydrase XII (CA XII), an enzyme that is overexpressed in renal cell carcinoma and plays a role in acid-base balance regulation. N-(3-methylbutyl)-4-nitrobenzenesulfonamide has also been shown to inhibit the activity of the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation. Inhibition of Kv1.3 has potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylbutyl)-4-nitrobenzenesulfonamide in scientific research is its specificity for CA IX and Kv1.3, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using N-(3-methylbutyl)-4-nitrobenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of N-(3-methylbutyl)-4-nitrobenzenesulfonamide can be complex and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(3-methylbutyl)-4-nitrobenzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can yield higher purity and higher yield of N-(3-methylbutyl)-4-nitrobenzenesulfonamide. Another direction is the investigation of the potential applications of N-(3-methylbutyl)-4-nitrobenzenesulfonamide in the treatment of autoimmune diseases, as well as other cancers that overexpress CA IX. Additionally, the development of N-(3-methylbutyl)-4-nitrobenzenesulfonamide analogs with improved specificity and reduced toxicity could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, N-(3-methylbutyl)-4-nitrobenzenesulfonamide is a promising compound that has shown potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-methylbutyl)-4-nitrobenzenesulfonamide could lead to the development of new therapeutics for various diseases, making it an important compound for scientific investigation.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-4-nitrobenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancers and plays a crucial role in tumor growth and metastasis. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making N-(3-methylbutyl)-4-nitrobenzenesulfonamide a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9(2)7-8-12-18(16,17)11-5-3-10(4-6-11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSQPAOZFKCYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)



![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)



![1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5745633.png)

![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)